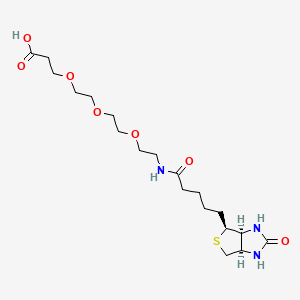

Biotin-PEG3-acid

描述

Biotin-PEG3-acid is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer arm. This compound is widely used in biochemical and pharmaceutical research due to its ability to biotinylate molecules, which facilitates the study of various biological processes .

准备方法

Synthetic Routes and Reaction Conditions

Biotin-PEG3-acid can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer arm. The process typically involves the activation of carboxyl groups on biotin and subsequent reaction with amine groups on the PEG spacer . Common reagents used in this synthesis include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), which facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound suitable for research and pharmaceutical applications .

化学反应分析

Reactivity with Primary Amines

Biotin-PEG3-acid undergoes carbodiimide-mediated coupling with primary amines (–NH₂) to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS), which convert the carboxylic acid into an active ester intermediate .

Key Applications:

-

Protein Biotinylation: Conjugation to lysine residues or N-termini of proteins for affinity purification or detection .

-

Surface Functionalization: Immobilization onto amine-modified substrates (e.g., magnetic beads, biosensors) .

Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| pH | 4.5–7.5 (EDC/NHS) |

| Molar Ratio (Reagent:Protein) | 10:1–20:1 |

| Incubation Time | 2–4 hours at 25°C |

Esterification with Hydroxyl Groups

The carboxylic acid reacts with hydroxyl (–OH) groups in alcohols or polysaccharides (e.g., cellulose, dextran) under DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) catalysis, forming ester linkages .

Example Use Case:

Limitations:

Thiol-Reactive Strategies

Though not inherently thiol-reactive, this compound can be converted into maleimide derivatives via a two-step process:

-

Activation of the carboxylic acid with EDC/NHS.

-

Reaction with a maleimide-containing amine (e.g., N-(2-aminoethyl)maleimide) . The resulting maleimide-biotin conjugate reacts efficiently with thiols (–SH) at pH 6.5–7.5 .

Efficiency:

Solubility and Reaction Efficiency

The PEG3 spacer significantly enhances solubility in aqueous buffers (up to 2.5 mg/mL in water) , preventing aggregation of biotinylated macromolecules . This property is critical for:

-

Maintaining protein stability during labeling.

Solubility Profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 2.5 |

| DMSO | >10 |

| Methanol | Moderate |

Stability and Storage

This compound is hygroscopic and degrades via hydrolysis of the carboxylic acid group under humid conditions.

Storage Recommendations:

| Condition | Stability |

|---|---|

| -20°C (desiccated) | >24 months |

| 25°C (ambient) | 3 weeks |

Decomposition Pathways:

科学研究应用

Protein Labeling and Detection

Biotin-PEG3-acid is extensively used for labeling proteins in various assays, including:

- Enzyme-Linked Immunosorbent Assay (ELISA) : The biotinylated proteins can be detected using avidin-conjugated probes.

- Western Blotting : Biotinylated proteins allow for easy detection through streptavidin-based methods.

- Immunoprecipitation : Facilitates the isolation of specific proteins from complex mixtures.

Cell Surface Labeling

The compound is utilized for labeling cell surface proteins, enabling studies on protein localization and interactions within live cells. This application is crucial for understanding cellular signaling pathways and membrane dynamics.

Drug Delivery Systems

This compound plays a significant role in drug delivery systems where biotin's high affinity for avidin can be exploited to target specific tissues or cells. This targeting capability enhances the efficacy of therapeutic agents while minimizing side effects.

Nucleic Acid Research

This compound is employed in nucleic acid research for:

- Crosslinking Studies : It can facilitate the covalent attachment of biotin to nucleic acids, allowing for their isolation and analysis.

- Genomic Studies : Used in techniques like chromatin immunoprecipitation to study protein-DNA interactions.

Development of Biosensors

The compound is integral in the development of biosensors where biotinylated probes are used to detect specific biomolecules. The high sensitivity and specificity provided by the avidin-biotin interaction enhance the performance of these sensors.

Protein Interaction Studies

A study demonstrated the use of this compound in identifying protein-protein interactions through pull-down assays. The biotinylated bait proteins were successfully isolated using streptavidin beads, allowing researchers to elucidate interaction networks within cells.

Targeted Drug Delivery

In a research project focusing on cancer therapy, this compound was conjugated to an anticancer drug and administered to tumor-bearing mice. The results showed enhanced accumulation of the drug in tumor tissues compared to non-targeted delivery methods, highlighting its potential in targeted therapies.

Nucleic Acid Labeling

A recent investigation utilized this compound to label RNA molecules for studying RNA-protein interactions. The labeled RNA was pulled down from cell lysates using streptavidin-coated beads, demonstrating the utility of this compound in RNA biology.

作用机制

Biotin-PEG3-acid exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction allows for the specific and efficient labeling of target molecules. The PEG spacer arm enhances the solubility and accessibility of the biotinylated molecules, facilitating their use in various biochemical assays .

相似化合物的比较

Biotin-PEG3-acid is unique due to its combination of biotin and a PEG spacer arm, which provides both high affinity binding and enhanced solubility. Similar compounds include:

Biotin-PEG2-acid: A shorter PEG spacer arm, resulting in lower solubility but similar binding affinity.

Biotin-PEG4-acid: A longer PEG spacer arm, offering greater solubility but potentially reduced binding efficiency due to steric hindrance.

EZ-Link Psoralen-PEG3-Biotin: Utilizes psoralen for crosslinking nucleic acids, providing a different mechanism of action compared to this compound.

This compound stands out due to its balanced properties, making it a versatile tool in various research applications.

生物活性

Biotin-PEG3-acid is a biotin-labeled polyethylene glycol (PEG) derivative that has garnered attention for its applications in bioconjugation and targeted drug delivery systems. This compound is particularly significant in the development of PROTACs (proteolysis-targeting chimeras), which utilize the ubiquitin-proteasome system for selective protein degradation. The biological activity of this compound is rooted in its structural properties and functional capabilities, making it a versatile tool in biochemical research and therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₃N₃O₇S |

| Molecular Weight | 447.546 g/mol |

| CAS Number | 252881-76-8 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 770.7 ± 60.0 °C |

| Flash Point | 419.9 ± 32.9 °C |

| Solubility | Water, DMSO |

This compound features a carboxylic acid group along with a hydrophilic PEG spacer, enhancing its solubility and facilitating its use in various biochemical applications .

This compound functions primarily through its ability to form stable complexes with avidin or streptavidin, proteins that have a high affinity for biotin. This property is exploited in various assays and therapeutic strategies, including:

- Targeted Drug Delivery : By conjugating drugs to this compound, researchers can enhance the specificity of drug delivery to cells expressing biotin receptors, thereby improving therapeutic efficacy and reducing side effects .

- Protein Purification : The strong biotin-streptavidin interaction allows for effective purification techniques, where biotinylated proteins can be isolated from complex mixtures .

Case Study: PROTAC Development

A study highlighted the role of this compound in the synthesis of PROTACs, which are designed to target specific proteins for degradation. The study demonstrated that PROTACs containing this compound were effective in degrading target proteins in cancer cells, showcasing its potential in cancer therapy .

In Vitro Studies

In vitro experiments have shown that biotin-decorated liposomes containing this compound significantly enhance cellular uptake in cancer cells compared to non-targeted formulations. This was evidenced by increased cytotoxicity and improved drug delivery dynamics under both static and dynamic conditions .

Advantages of this compound

- Enhanced Solubility : The PEG component improves the solubility of biotinylated compounds, facilitating their use in aqueous environments.

- Versatile Functionalization : The carboxylic acid group allows for further modifications, enabling the attachment of various biomolecules or drugs.

- Stability in Complexes : The formation of stable complexes with avidin or streptavidin enhances the reliability of assays and therapeutic applications.

Limitations and Considerations

While this compound presents numerous advantages, certain limitations need to be considered:

- Potential Steric Hindrance : The presence of the PEG spacer may cause steric hindrance that could affect binding efficiency with target proteins.

- Cost and Availability : As a specialized reagent, this compound may be more expensive than other bioconjugation agents, potentially limiting its use in large-scale applications.

属性

IUPAC Name |

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGPPBXEZFBGDJ-MPGHIAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。